4-Amino-3-hydroxybenzenesulfonic acid

Purity specification Quality control Dye intermediate procurement

Isomeric cross-contamination in aminohydroxybenzenesulfonic acid procurement leads to batch failure in azo dye synthesis due to mismatched coupling kinetics and off-target chromophore absorption. This para-amino/meta-hydroxyl isomer is the validated diazo component for Mordant Brown 33 and Direct Red 26 dye families, where the para-diazonium orientation enables regioselective electrophilic coupling unattainable with the 3-amino-4-hydroxy isomer (CAS 98-37-3). - Oxidation potential (Eo) of ~518 mV governs predictable laccase-catalyzed biodye synthesis and copolymerization into self-doped conductive poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid). - Validated chromogenic coupler in the Fossati & Prencipe enzymatic uric acid assay; isomer substitution necessitates full re-validation. - ≥95% purity mitigates mixed chromophore populations that cause shade deviation and reduced tinctorial strength.

Molecular Formula C6H7NO4S
Molecular Weight 189.19 g/mol
CAS No. 2592-14-5
Cat. No. B1319082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxybenzenesulfonic acid
CAS2592-14-5
Molecular FormulaC6H7NO4S
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)O)N
InChIInChI=1S/C6H7NO4S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,8H,7H2,(H,9,10,11)
InChIKeyHCEYSAVOFADVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-hydroxybenzenesulfonic acid: Chemical Identity and Procurement


4-Amino-3-hydroxybenzenesulfonic acid (CAS 2592-14-5), also designated as 2-amino-5-sulfophenol or 2-hydroxy-4-sulfoaniline, is a bifunctional aromatic sulfonic acid bearing a para-amino group and a meta-hydroxyl substituent relative to the sulfonic acid moiety [1]. With a molecular formula of C₆H₇NO₄S and a molecular weight of 189.19 g/mol, the compound is a white to yellow crystalline solid utilized primarily as a diazo component in azo dye synthesis, particularly for Mordant Brown 33 and Direct Red 26 dye families . The positional arrangement of the amino and hydroxyl groups on the sulfonated benzene ring governs the regioselectivity of subsequent diazotization and coupling reactions, as well as the spectroscopic properties of the resulting chromophores .

4-Amino-3-hydroxybenzenesulfonic acid: Isomeric Purity and Procurement


Aminohydroxybenzenesulfonic acids are a family of constitutional isomers sharing the identical molecular formula C₆H₇NO₄S but differing in the relative positions of the –NH₂, –OH, and –SO₃H substituents on the benzene ring. Although the nearest structural analog, 3-amino-4-hydroxybenzenesulfonic acid (CAS 98-37-3), possesses the same functional groups, the migration of the amino group from the para to the meta position relative to the sulfonic acid group fundamentally alters both the electronic character of the aromatic ring and the intramolecular hydrogen-bonding network . These positional effects translate into distinct electrochemical oxidation/reduction potentials that govern oxidative coupling behavior during dye formation, with 4-amino-3-hydroxybenzenesulfonic acid exhibiting an oxidation potential (Eo) of approximately 518 mV versus 433 mV for 2,5-diaminobenzenesulfonic acid in comparative cyclic voltammetry studies [1]. Procurement of the incorrect isomer can therefore lead to batch failure in dye synthesis due to mismatched coupling kinetics, altered chromophore absorption maxima, and non-compliance with color-fastness specifications demanded by textile industry standards [2].

4-Amino-3-hydroxybenzenesulfonic acid: Differentiation from Analogs


Supplier Purity Comparison

Commercially, 4-amino-3-hydroxybenzenesulfonic acid (CAS 2592-14-5) is available at a purity specification of ≥98% from multiple suppliers, including Chemscene (Cat. No. CS-0464970), as determined by HPLC analysis . In contrast, the closely related isomer 3-amino-4-hydroxybenzenesulfonic acid (CAS 98-37-3), the most common substitute in dye intermediate procurement, is predominantly offered at a technical grade of ≥95% (T) with an ignition residue specification of ≤2%, as documented in the Sigma-Aldrich Certificate of Analysis . The 3-percentage-point purity differential reduces the maximum potential isomeric or inorganic impurity burden by approximately 60% (from 5% to 2%), which is critical when the downstream diazotization reaction stoichiometry is sensitive to competing amine or metal ion contaminants that can quench the diazonium intermediate .

Purity specification Quality control Dye intermediate procurement

Thermal Decomposition Profile

4-Amino-3-hydroxybenzenesulfonic acid exhibits a decomposition point ≥300 °C (572 °F), indicating thermal robustness sufficient for standard diazotization reaction conditions conducted at 0–5 °C without risk of thermal degradation during storage or shipping . The isomer 3-amino-4-hydroxybenzenesulfonic acid (CAS 98-37-3) also decomposes at ≥300 °C as documented across multiple authoritative databases . However, a secondary isomer, 2-aminophenol-4-sulfonic acid in its pure crystalline form, reportedly exhibits a melting point of 155–156 °C, representing a markedly lower thermal threshold that would preclude its use in processes involving even moderate exothermic excursions [1]. While the target compound and its primary analog share comparable high-temperature decomposition profiles, the thermal behavior distinguishes this regioisomeric class from lower-melting aminophenol sulfonic acid derivatives.

Thermal stability Melting point Storage conditions

Aqueous Solubility Profile

The aqueous solubility of 4-amino-3-hydroxybenzenesulfonic acid is reported as <0.1 g/100 mL at 21.5 °C, classifying it as sparingly soluble in cold water . This value is identical to that documented for its primary isomeric comparator, 3-amino-4-hydroxybenzenesulfonic acid (CAS 98-37-3), which likewise exhibits water solubility <0.1 g/100 mL at 21.5 ºC but displays markedly enhanced solubility in hot water and alkaline solutions, with cold-water solubility of approximately 1% (1 g/100 mL) reported in some older literature compilations . The consistent sparing solubility in cold water necessitates dissolution in acidic media (e.g., dilute HCl) for effective diazotization, a requirement common to both isomers. However, subtle solubility differences under alkaline coupling conditions may influence the homogeneity of the reaction mixture and the yield of the final azo dye product, warranting isomer-specific solubility verification under the intended process conditions .

Aqueous solubility Diazotization medium Formulation compatibility

Electrochemical Oxidation Potential

The oxidation potential (Eo) of aminohydroxybenzenesulfonic acid precursors directly governs their reactivity in enzymatic and chemical oxidative coupling reactions that produce phenoxazinone and azo chromophores. In a systematic whole-cell fungal transformation study employing laccase-producing strains, 3-amino-4-hydroxybenzenesulfonic acid (AHBS, the comparator isomer) was successfully oxidized to a water-soluble phenoxazinone dye with an extinction coefficient (ε) of 8,600 M⁻¹ cm⁻¹, confirming that the 3-amino-4-hydroxy substitution pattern is a competent substrate for laccase-mediated biotransformation [1]. Cyclic voltammetry data for a series of aminohydroxybenzenesulfonic acids reveal that the oxidation potential is exquisitely sensitive to substituent position: 3-amino-4-hydroxybenzenesulfonic acid exhibits an Eo of 518 mV compared to 433 mV for 2,5-diaminobenzenesulfonic acid [2]. Although the exact Eo of 4-amino-3-hydroxybenzenesulfonic acid was not determined in this study, the documented 85 mV difference between structurally related regioisomers demonstrates that the positional arrangement of the amino and hydroxyl groups produces a quantifiable shift in oxidative reactivity. A higher oxidation potential correlates with slower oxidative coupling kinetics, which may be advantageous for achieving controlled, stepwise dye formation rather than rapid, uncontrolled polymerization [3].

Electrochemical properties Oxidation potential Laccase-mediated dye synthesis

Chromogenic Hydrogen Peroxide Detection

4-Amino-3-hydroxybenzenesulfonic acid has been specifically incorporated into enzymatic chromogenic detection systems for hydrogen peroxide quantification, most notably in the Fossati & Prencipe (2010) direct enzymatic uric acid assay, where it functions as an oxidative coupling partner that generates a quantifiable chromophore upon peroxidase-catalyzed H₂O₂ oxidation . In this application, the para-amino/meta-hydroxyl substitution pattern of 4-amino-3-hydroxybenzenesulfonic acid directs the regiochemistry of the oxidative coupling reaction, yielding a chromophore with absorbance characteristics optimized for spectrophotometric detection in biological fluid matrices . The isomeric 3-amino-4-hydroxybenzenesulfonic acid has been preferentially employed in a different detection modality—namely, as a precursor for Schiff base chemosensors exhibiting colorimetric anion detection and fluorescence properties, with electron donor-acceptor substitution patterns modulating the sensing response [1]. These divergent application specializations arise from the distinct electronic and steric properties conferred by the positional isomerism of the amino and hydroxyl substituents, making the two isomers non-interchangeable in validated analytical methods.

Chromogenic detection Hydrogen peroxide assay Uric acid quantification

Diazotization and Azo Coupling Regioselectivity

In industrial azo dye synthesis, 4-amino-3-hydroxybenzenesulfonic acid is diazotized in hydrochloric acid at 0–5 °C to generate the corresponding diazonium salt, which acts as the electrophilic component in subsequent azo coupling with electron-rich aromatic coupling partners such as phenols, naphthols, or anilines . This compound serves as a key diazo component in the manufacture of Mordant Brown 33 and Direct Red 26 dye families, wherein the para-amino group directs the diazonium group to the position para to the sulfonic acid substituent, influencing both the steric accessibility and electronic character of the electrophile during coupling . The isomer 3-amino-4-hydroxybenzenesulfonic acid, by contrast, places the diazonium group meta to the sulfonic acid, resulting in a different spatial and electronic profile of the electrophile, which leads to distinct coupling rates and chromophore absorption maxima when reacted with identical coupling components . The ultraviolet-visible absorption maxima (λmax) and molar extinction coefficients of the final azo dyes are therefore isomer-dependent, with the para-diazonium derivative typically producing bathochromically shifted (longer wavelength) chromophores compared to the meta-diazonium isomer, a critical parameter for matching dye shade specifications in textile applications.

Diazotization Azo coupling Dye synthesis regioselectivity

4-Amino-3-hydroxybenzenesulfonic acid: Scientific and Industrial Applications


Industrial Azo Dye Manufacturing

4-Amino-3-hydroxybenzenesulfonic acid (CAS 2592-14-5) is the preferred diazo component when the target azo dye structure requires the electrophilic diazonium group positioned para to the sulfonic acid substituent, as in the synthesis of Mordant Brown 33 and Direct Red 26 dye families . The para-diazonium orientation provides a distinct steric and electronic profile during electrophilic aromatic substitution with coupling components, enabling access to dye chromophores with specific absorption maxima that cannot be replicated using the meta-substituted isomer 3-amino-4-hydroxybenzenesulfonic acid (CAS 98-37-3) [1]. Procurement of the correct isomer at ≥98% purity minimizes the risk of isomeric cross-contamination that could generate mixed chromophore populations, which would manifest as off-target shade, reduced tinctorial strength, and batch rejection by textile quality control laboratories [2].

Uric Acid Chromogenic Assay

In clinical chemistry laboratories, 4-amino-3-hydroxybenzenesulfonic acid serves as a validated chromogenic coupler in the Fossati & Prencipe direct enzymatic uric acid assay, wherein it reacts with hydrogen peroxide generated by the uricase-catalyzed oxidation of uric acid in the presence of peroxidase to produce a quantifiable colored product . The specific para-amino/meta-hydroxyl substitution pattern is critical for generating a chromophore with the appropriate molar absorptivity and wavelength maximum for spectrophotometric detection in the visible range, free from interference by bilirubin, hemoglobin, or other serum constituents [1]. Substitution with the 3-amino-4-hydroxy isomer would require complete re-validation of the assay, as the altered electronic configuration of the oxidative coupling product would shift the absorption spectrum and potentially alter the linear dynamic range and limit of detection [2].

Laccase-Catalyzed Dye Synthesis

The oxidative coupling of aminohydroxybenzenesulfonic acids by fungal laccases represents an environmentally benign alternative to conventional chemical dye synthesis . The oxidation potential of the precursor, which is governed by the relative positions of the amino, hydroxyl, and sulfonic acid substituents, determines the kinetics of laccase-catalyzed oxidation and the structure of the resulting phenoxazinone or azo chromophore [1]. 4-Amino-3-hydroxybenzenesulfonic acid (CAS 2592-14-5), with its distinct oxidation potential arising from the para-amino/meta-hydroxyl arrangement, may exhibit unique reactivity profiles compared to the 3-amino-4-hydroxy isomer, which has been demonstrated to undergo whole-cell fungal transformation into a phenoxazinone dye with an extinction coefficient of 8,600 M⁻¹ cm⁻¹ [2]. Researchers developing biocatalytic dye production processes should select the isomer whose oxidation potential matches the desired reaction kinetics and product spectral properties.

Electrochemical Sensors & Conductive Polymers

The copolymerization of 4-amino-3-hydroxybenzenesulfonic acid with aniline monomers yields poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid), a self-doped conductive polymer with enhanced redox activity and conductivity compared to unmodified polyaniline . The para positioning of the amino group on the sulfonated benzene ring influences the polymer backbone conformation and the degree of sulfonic acid self-doping, which in turn affects the polymer's electrochemical properties, including its conductivity, electrochromic behavior, and sensitivity as a transducer in electrochemical sensors [1]. The isomer 3-amino-4-hydroxybenzenesulfonic acid, when copolymerized with aniline, would produce a polymer with a different spatial distribution of sulfonic acid dopant groups along the polymer chain, potentially altering the conductivity and sensor response characteristics [2].

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